Product packaging for Arhalofenate(Cat. No.:CAS No. 24136-23-0)

Arhalofenate

Cat. No.: B1666086
CAS No.: 24136-23-0
M. Wt: 415.8 g/mol
InChI Key: BJBCSGQLZQGGIQ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arhalofenate is a dual-acting small molecule that has been investigated for the treatment of gout and hyperuricemia. Its research value lies in its unique dual mechanism of action. Firstly, it functions as a uricosuric agent by inhibiting key urate transporters in the kidney, including URAT1, OAT4, and OAT10 . This inhibition blocks the reabsorption of uric acid, leading to a reduction in serum urate levels . Secondly, this compound exhibits anti-inflammatory properties by suppressing the urate crystal-stimulated release of interleukin-1β (IL-1β), a key cytokine that triggers gout flares . This dual activity makes it a valuable compound for studying pathways related to purine metabolism and inflammatory responses. The anti-inflammatory effect is mediated through its role as a partial agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Research indicates that activating PPARγ reduces caspase-1 activity, which in turn alleviates inflammation and pyroptosis in hyperuricemia models . A phase IIb clinical study demonstrated that this compound at 800 mg daily significantly decreased gout flare incidence by 46% compared to allopurinol 300 mg and also demonstrated a significant serum urate-lowering effect . Further research explored its synergistic effect when combined with the xanthine oxidase inhibitor febuxostat, resulting in a profound reduction of serum uric acid . Please note that development of this compound for therapeutic use has been discontinued . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17ClF3NO4 B1666086 Arhalofenate CAS No. 24136-23-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBCSGQLZQGGIQ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347353
Record name 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24136-23-0
Record name Arhalofenate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arhalofenate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24136-23-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARHALOFENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms and Pharmacological Actions of Arhalofenate

Uricosuric Activity of Arhalofenate

The primary uricosuric effect of this compound is to increase the renal excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This is achieved through its interaction with specific transporters in the kidneys responsible for uric acid reabsorption.

Inhibition of Urate Transporters

This compound's uricosuric activity is mediated through the inhibition of key apical organic anion transporters located in the proximal renal tubules. researchgate.net The biologically active form of this compound, this compound acid, has been shown to inhibit urate transporter 1 (URAT1), organic anion transporter 4 (OAT4), and organic anion transporter 10 (OAT10). researchgate.netwikipedia.orgnih.govnih.gov These transporters are crucial for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. nih.govsolvobiotech.comnih.gov By blocking these transporters, this compound effectively reduces the amount of uric acid that is reabsorbed, leading to increased excretion in the urine. researchgate.netnih.gov In vitro studies have demonstrated that this compound acid is a more potent inhibitor of these transporters compared to the established uricosuric agent, probenecid (B1678239). researchgate.net

Inhibitory Potency (IC₅₀) of this compound Acid vs. Other Uricosuric Agents

Compound URAT1 (μM) OAT4 (μM) OAT10 (μM)
This compound Acid 92 2.6 53
Probenecid 750 29 1000
Benzbromarone 0.30 1.5 >3

Data sourced from in vitro studies comparing the inhibition of human renal urate transporters. researchgate.net

Renal Uric Acid Reabsorption Modulation

The inhibition of URAT1, OAT4, and OAT10 by this compound directly modulates the renal handling of uric acid. researchgate.net Normally, a significant portion of the uric acid filtered by the glomeruli is reabsorbed in the proximal tubules. nih.gov this compound disrupts this reabsorption process. nih.govwikipedia.org This action leads to a net increase in the amount of uric acid that remains in the tubular fluid and is subsequently excreted in the urine, a hallmark of uricosuric agents. wikipedia.org This mechanism specifically targets the renal underexcretion of uric acid, which is the underlying cause of hyperuricemia in the majority of gout patients. researchgate.net

Fractional Excretion of Uric Acid (FEUA) Changes

The fractional excretion of uric acid (FEUA) is a measure of the proportion of filtered uric acid that is excreted in the urine, providing an index of the kidney's efficiency in clearing uric acid. medicalalgorithms.comthekingsleyclinic.com Studies have shown that this compound treatment leads to an increase in FEUA towards normal levels in patients with hyperuricemia. jrheum.org Importantly, this increase in excretion does not appear to result in overexcretion of uric acid. jrheum.org In one clinical study, no patients treated with this compound exhibited a fractional excretion of urate that was above the normal range. nih.gov This controlled modulation of FEUA helps to lower serum uric acid levels without potentially increasing the risk of uric acid-related kidney stones, a concern with some other uricosuric agents. wikipedia.org

Anti-inflammatory Activity of this compound

In addition to its urate-lowering effects, this compound possesses distinct anti-inflammatory properties that are particularly relevant to the acute inflammatory attacks, or flares, characteristic of gout. nih.govacrabstracts.org This anti-inflammatory action is not a direct consequence of its uricosuric activity but stems from separate molecular mechanisms.

Modulation of Interleukin-1 Beta (IL-1β) Release

A key driver of the intense inflammatory cascade in a gout flare is the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). jrheum.orgnih.govjrheum.org Monosodium urate (MSU) crystals, which deposit in the joints of individuals with hyperuricemia, trigger the activation of the NLRP3 inflammasome in macrophages. nih.govresearchgate.net This, in turn, leads to the maturation and release of IL-1β. nih.govresearchgate.net this compound has been shown to suppress the MSU crystal-stimulated release of IL-1β. wikipedia.orgacrabstracts.orgjrheum.org The active form, this compound acid, achieves this by inhibiting the activation of the NLRP3 inflammasome. nih.govresearchgate.netescholarship.org This mechanism was demonstrated in a murine air pouch model of inflammation, where this compound suppressed the local release of IL-1β and other pro-inflammatory cytokines, and prevented the influx of neutrophils to the site of inflammation. nih.govjrheum.orgnih.gov

Activation of AMPK Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govescholarship.orgnih.gov AMPK is a crucial cellular energy sensor that also plays a role in regulating inflammation. nih.gov Studies have shown that this compound acid dose-dependently increases the activation (phosphorylation) of AMPK in macrophages. nih.govnih.govacrabstracts.org The activation of the AMPK pathway by this compound acid has been shown to be critical for its anti-inflammatory effects, as the inhibition of IL-1β production was diminished in cells lacking AMPK. nih.govacrabstracts.org Furthermore, AMPK activation by this compound helps to maintain mitochondrial function and promotes autophagy, a cellular process for clearing damaged components, which can be impaired by MSU crystals. nih.govresearchgate.net

Clinical Trial Data: this compound in Patients with Gout (12-Week Study)

Treatment Group Mean Change in Serum Uric Acid (%) Gout Flare Incidence (Flares/Patient-Year)
Placebo -0.9 1.13
This compound 600 mg -12.5 1.04
This compound 800 mg -16.5 0.66
Allopurinol (B61711) 300 mg -28.8 1.24
Allopurinol 300 mg + Colchicine (B1669291) 0.6 mg -24.9 0.40

This table summarizes key efficacy endpoints from a 12-week, randomized, double-blind, controlled phase IIb study in patients with gout. nih.govnih.gov

Inhibition of NF-κB Pathway

The anti-inflammatory effects of this compound are linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Acute gouty arthritis is characterized by a potent inflammatory response to monosodium urate (MSU) crystals, which triggers the expression of NF-κB-dependent proinflammatory cytokines. nih.gov this compound's mechanism involves the activation of AMP-activated protein kinase (AMPK), a crucial energy sensor in cells. nih.govescholarship.org Activated AMPK is known to function as an inhibitor of the NF-κB pathway, thereby suppressing the transcription of genes for pro-inflammatory cytokines like interleukin-1β (IL-1β) and various chemokines. nih.gov This inhibition of NF-κB is a central part of how this compound mitigates the inflammatory cascade initiated by MSU crystals. nih.gov

Inhibition of NLRP3 Inflammasome

A primary mechanism of this compound's anti-inflammatory action is the direct inhibition of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome. acrabstracts.org The NLRP3 inflammasome is a multiprotein complex that, when activated by stimuli like MSU crystals, triggers the maturation and release of highly pro-inflammatory cytokines, particularly IL-1β. researchgate.netnih.gov

Research demonstrates that this compound acid significantly attenuates MSU crystal-induced IL-1β production in macrophages. nih.govescholarship.orgacrabstracts.org This is achieved by inhibiting the activation of the NLRP3 inflammasome, as evidenced by the reduced expression of both NLRP3 and the cleaved, active form of caspase-1 (p10), an essential enzyme in the inflammasome complex. acrabstracts.orgresearchgate.net By preventing NLRP3 inflammasome assembly and activation, this compound effectively blocks a critical step in the gout inflammatory pathway. nih.gov

Promotion of Anti-inflammatory Macrophage Polarization

This compound influences the behavior of macrophages, key immune cells in gout inflammation. It promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype. researchgate.net This action is mediated through the activation of AMPK. researchgate.net AMPK activation is known to encourage M2 macrophage polarization, which is characterized by the secretion of anti-inflammatory cytokines, such as IL-10, and contributes to the resolution of inflammation and tissue repair. mdpi.com This contrasts with the pro-inflammatory M1 phenotype typically induced by MSU crystals.

Reduction of Uric Acid-Induced Inflammation

This compound has demonstrated potent activity in reducing the inflammation caused by uric acid crystals (monosodium urate or MSU). nih.gov In preclinical models, oral administration of this compound significantly blunted the inflammatory response to MSU crystal injection. nih.govresearchgate.net This included a marked reduction in the infiltration of total leukocytes and neutrophils into the site of inflammation. nih.govresearchgate.net

Furthermore, this compound suppressed the production of key pro-inflammatory cytokines and chemokines induced by MSU crystals. nih.govmdedge.com The table below summarizes findings from a murine air pouch model, illustrating the compound's effect on inflammatory mediators.

Effect of this compound on MSU Crystal-Induced Inflammatory Markers

Inflammatory Marker Outcome Reference
Leukocyte Infiltration Significantly inhibited nih.gov
Neutrophil Influx Significantly inhibited nih.govescholarship.org
Interleukin-1β (IL-1β) Production significantly reduced nih.govescholarship.orgresearchgate.net
Interleukin-6 (IL-6) Production significantly reduced nih.gov
CXCL1 (Chemokine) Production significantly reduced nih.govescholarship.org

These findings highlight this compound's dual capacity to not only lower serum uric acid but also to actively suppress the inflammatory response that triggers gout flares. nih.govnih.gov

Interactions with Other Biological Pathways

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway Modulation

This compound acid is identified as a non-agonist ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govescholarship.org Unlike full agonists, it does not activate the receptor in the same manner. Instead, it functions as a selective PPARγ modulator (SPPARγM). nih.gov

One study demonstrated that this compound alleviates hyperuricemia-induced inflammation and pyroptosis in human kidney cells by activating PPARγ, which in turn blocks the activation of caspase-1. nih.gov The inhibitory effects of this compound on cell viability and key inflammatory proteins were reversed when a PPARγ inhibitor, Mifobate, was co-administered, confirming the pathway's importance. nih.gov This modulation of PPARγ contributes to its anti-inflammatory effects and distinguishes it from other drugs in its class. nih.govnih.gov

Impact of this compound on Protein Expression in Uric Acid-Treated Kidney Cells

Protein Effect of Uric Acid Effect of this compound Reference
PPARγ Reduced Expression Rescued Expression nih.gov
URAT1 Enhanced Expression Rescued Expression nih.gov
TLR4 Enhanced Expression Rescued Expression nih.gov
Caspase-1 Enhanced Expression Rescued Expression nih.gov
Gasdermin D (GSDMD) Cleavage Activated Cleavage Inhibited nih.gov

Mitochondrial Function Regulation

This compound plays a significant role in preserving mitochondrial integrity and function, which is often compromised during inflammatory events. nih.govnih.gov Mitochondrial dysfunction can lead to increased production of reactive oxygen species (ROS) and the release of oxidized mitochondrial DNA, both of which can activate the NLRP3 inflammasome. nih.gov

The active form of this compound, this compound acid, helps maintain mitochondrial health through the activation of AMPK and its downstream signaling targets. nih.govescholarship.org Key effects include:

Preservation of Structure: It prevents the loss of mitochondrial cristae, the inner folds essential for energy production, which are often damaged by MSU crystals. nih.gov

Regulation of Biogenesis: It increases the expression of proteins involved in mitochondrial biogenesis, such as SIRT1, PGC-1α, and the mitochondrial transcription factor A (TFAM). nih.govacrabstracts.org

Control of Oxidative Stress: It regulates the balance between thioredoxins (TRXs) and thioredoxin-interacting protein (TXNIP), reducing oxidative stress that can trigger inflammation. nih.gov

By maintaining mitochondrial function, this compound enhances cellular resistance to the stresses induced by MSU crystals, further contributing to its anti-inflammatory effects. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
This compound acid
Allopurinol
Belnacasan
Caspase-1
Colchicine
CXCL1
Dexamethasone
Febuxostat (B1672324)
Gasdermin D (GSDMD)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Interleukin-10 (IL-10)
Mifobate
Monosodium urate (MSU)
PGC-1α
Rosiglitazone
SIRT1
TFAM
Thioredoxin-interacting protein (TXNIP)
Thioredoxins (TRXs)
TLR4
URAT1
Uric Acid

Preclinical Research and in Vitro Studies of Arhalofenate

Cell-Based Assays for Transporter Inhibition

The uricosuric effect of arhalofenate is attributed to its active metabolite, this compound acid, which inhibits key renal transporters responsible for uric acid reabsorption. researchgate.netnih.gov Cell-based assays have been crucial in quantifying the inhibitory potency of this compound acid against these specific human transporters.

To determine the inhibitory activity of this compound acid on renal urate transporters, researchers have used human embryonic kidney (HEK293) cells engineered to express specific transporter proteins, including URAT1, OAT4, and OAT10. researchgate.netacrabstracts.org In these assays, the uptake of radiolabeled uric acid (¹⁴C-uric acid) is measured in the presence and absence of the compound. researchgate.netacrabstracts.org The concentration of this compound acid that inhibits 50% of the transporter activity (IC₅₀) is then determined.

Studies demonstrated that this compound acid inhibits urate transport mediated by all three transporters. researchgate.net It was found to be a more potent inhibitor of these transporters compared to probenecid (B1678239). researchgate.net For instance, this compound acid inhibited URAT1, OAT4, and OAT10 with IC₅₀ values of 92 μM, 2.6-3 μM, and 53 μM, respectively. researchgate.netacrabstracts.org In contrast, probenecid showed weaker inhibition with IC₅₀ values of 750 μM for URAT1, 29 μM for OAT4, and 1.0 mM for OAT10. researchgate.net These in vitro results confirm the mechanism of action of this compound as a uricosuric agent that targets multiple uric acid transporters. researchgate.net

Inhibitory Concentration (IC₅₀) of this compound Acid on Uric Acid Transporters

Transporter This compound Acid IC₅₀ (μM) Probenecid IC₅₀ (μM) Benzbromarone IC₅₀ (μM)
URAT1 92 researchgate.netacrabstracts.org 750 researchgate.net 0.30 researchgate.net
OAT4 2.6 - 3 researchgate.netacrabstracts.org 29 researchgate.net 1.5 researchgate.net

| OAT10 | 53 researchgate.netacrabstracts.org | >1000 researchgate.net | >3 researchgate.net |

Macrophage Studies on Inflammatory Cytokine Suppression

This compound's anti-inflammatory properties have been investigated through its ability to suppress inflammatory responses initiated by monosodium urate (MSU) crystals, a key event in gouty arthritis. escholarship.orgnih.gov Macrophages play a central role in this process by recognizing MSU crystals and releasing pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). researchgate.netacrabstracts.org

Studies using murine macrophage models, such as bone marrow-derived macrophages (BMDMs) and thioglycolate-elicited intraperitoneal macrophages, have been instrumental in defining the anti-inflammatory mechanism of this compound acid. acrabstracts.orgnih.gov In these models, macrophages are stimulated with MSU crystals in the presence or absence of this compound acid. nih.govresearchgate.net

Research has shown that this compound acid significantly attenuates MSU crystal-induced IL-1β production. nih.govnih.gov This suppression is achieved through the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for activating caspase-1 and processing pro-IL-1β into its active, secreted form. researchgate.netnih.govacrabstracts.org Western blot analyses confirmed that this compound acid reduces the expression of NLRP3 protein and the level of cleaved caspase-1. nih.govresearchgate.net

Further investigation revealed that these anti-inflammatory effects are mediated by the activation of AMP-activated protein kinase (AMPK). escholarship.orgnih.gov this compound acid was found to induce the phosphorylation of AMPKα in a dose-dependent manner in macrophages. nih.gov The critical role of AMPK was confirmed in studies using macrophages from AMPKα1 knockout mice, where this compound acid could no longer significantly inhibit MSU crystal-induced IL-1β release. nih.gov

Effect of this compound Acid on MSU Crystal-Stimulated Murine Macrophages

Model System Treatment Key Finding
Thioglycolate-elicited intraperitoneal macrophages This compound acid (150 μM) 77% suppression of IL-1β levels. acrabstracts.org
Bone marrow-derived macrophages (BMDMs) This compound acid (100 μM) Attenuated IL-1β production via NLRP3 inflammasome inhibition. nih.govnih.gov

Rodent Models of Gouty Inflammation

To assess the in vivo anti-inflammatory efficacy of this compound, researchers have utilized rodent models that mimic the acute inflammation seen in gout. researchgate.net The murine subcutaneous air pouch model is a standard method where MSU crystals are injected into a pouch created on the back of a mouse, generating a sterile inflammatory response similar to a gout flare. researchgate.net

In this model, oral administration of this compound prior to MSU crystal injection significantly blunted the inflammatory response. nih.govresearchgate.net This was demonstrated by a marked reduction in the infiltration of total leukocytes and neutrophils into the air pouch. escholarship.orgnih.gov Furthermore, this compound treatment led to a significant decrease in the levels of key pro-inflammatory cytokines and chemokines within the air pouch fluid, including IL-1β, IL-6, and CXCL1. nih.govnih.govresearchgate.net The degree of IL-1β inhibition observed with this compound was comparable to that achieved with the potent corticosteroid dexamethasone. nih.govacrabstracts.org These findings provide in vivo evidence for the anti-inflammatory activity of this compound in the context of gouty inflammation. nih.gov

Effects of this compound in Murine Air Pouch Model of Gouty Inflammation

Parameter Measured Treatment Result
Leukocyte Ingress This compound (250 mg/kg) Significantly blunted total leukocyte influx. escholarship.orgnih.gov
Neutrophil Influx This compound (250 mg/kg) Significantly inhibited neutrophil infiltration. escholarship.orgnih.gov
IL-1β Production This compound (250 mg/kg) 76% reduction in IL-1β elaboration. acrabstracts.org
IL-6 Production This compound (250 mg/kg) Significantly reduced IL-6 levels. nih.govresearchgate.net

| CXCL1 Production | this compound (250 mg/kg) | Significantly reduced CXCL1 levels. nih.govresearchgate.net |

Carcinogenicity Studies and Preclinical Safety Assessments

Preclinical safety evaluation is a mandatory step in drug development, involving a series of toxicology studies to identify potential adverse effects before human trials. For compounds like this compound, which interact with metabolic pathways and receptors such as peroxisome proliferator-activated receptors (PPARs), carcinogenicity studies in rodents are of particular interest. nih.govnih.gov this compound acid is described as a non-agonist PPARγ ligand. nih.gov

While detailed public reports of this compound-specific carcinogenicity studies are not extensively available, the evaluation process for PPAR agonists provides context. nih.gov Such studies typically involve long-term administration of the drug to rodents to assess for any evidence of tumor formation. nih.gov Any findings are then evaluated on a case-by-case basis, considering the mode of action and its relevance to humans. nih.gov

General preclinical safety assessments also cover a range of potential toxicities, including effects on the liver and kidneys, which are common sites of drug-induced toxicity. nih.gov In a Phase 2 clinical study combining this compound with febuxostat (B1672324), it was noted that this compound, either alone or in combination, was well tolerated and appeared safe, with no subjects experiencing elevations in serum creatinine (B1669602) greater than 1.5 times the baseline value. acrabstracts.org Another study also reported no serious adverse events related to this compound and no abnormal serum creatinine values. nih.gov These clinical observations are built upon a foundation of comprehensive preclinical safety assessments designed to ensure an acceptable risk profile for investigation in humans.

####### 4.1.2.1.2.2. Impact on Oxypurine Levels

Arhalofenate in Type 2 Diabetes Mellitus

Glucose Lowering Effects

This compound was initially developed as a potential treatment for type 2 diabetes mellitus due to its properties as an insulin (B600854) sensitizer. nih.gov Clinical studies from its early development demonstrated its potential to improve glycemic control.

A meta-analysis of four Phase II trials in patients with type 2 diabetes showed that this compound led to significant reductions in key diabetic markers. nih.gov The analysis revealed a dose-dependent reduction in both fasting blood glucose and hemoglobin A1c (HbA1c). nih.gov These findings indicated that this compound could improve insulin sensitivity and glucose metabolism. The related, earlier compound, halofenate (B1672922), was also noted for its ability to improve glucose tolerance in patients with hypertriglyceridemia. mdpi.com In a study of patients with abnormal glucose tolerance, treatment with halofenate significantly reduced plasma glucose and insulin values during glucose tolerance tests. mdpi.com

Effects on Triglyceride Levels

In addition to its effects on glucose, this compound demonstrated beneficial effects on lipid profiles, specifically triglyceride levels. Elevated triglycerides are a common feature of metabolic syndrome and type 2 diabetes. nih.gov

The same meta-analysis of four Phase II trials that confirmed its glucose-lowering effects also reported that this compound produced significant, dose-dependent reductions in triglycerides. nih.gov This effect on triglycerides, coupled with its impact on glucose and uric acid, suggested that this compound could address multiple components of the metabolic comorbidities often seen in patients with gout. The predecessor compound, halofenate, was also primarily known as a triglyceride-lowering drug. mdpi.com

Discontinuation of Diabetes Indication Development

While this compound showed promise in early-phase trials for type 2 diabetes, its development for this indication was ultimately discontinued (B1498344). The discontinuation was not explicitly linked to a lack of efficacy or safety concerns in the available literature. Instead, the shift in clinical development strategy appears to be the result of a "serendipitous discovery" of its potent uricosuric (uric acid-lowering) properties during the diabetes trials. nih.gov

A pooled analysis of the Phase II diabetes studies revealed that this compound also caused statistically and clinically significant reductions in serum uric acid. biospace.comnih.gov Subsequent investigations confirmed that this compound is an inhibitor of the urate transporter 1 (URAT1) in the kidneys. nih.gov This dual mechanism of lowering glucose and uric acid, along with its anti-inflammatory properties, made it a particularly novel candidate for gout, a disease closely linked with metabolic syndrome. The decision was made to pivot the development program to focus on the more distinct and promising indication of gout, where its dual action as a urate-lowering anti-flare therapy (ULAFT) represented a significant innovation. nih.gov

Pharmacokinetic and Pharmacodynamic Research of Arhalofenate

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The pharmacokinetic profile of arhalofenate is characterized by its conversion to its active metabolite, this compound acid. researchgate.net This active form is responsible for the drug's therapeutic effects.

Key pharmacokinetic parameters of this compound acid have been determined in clinical studies. Following oral administration, the time to reach maximum plasma concentration (Tmax) for this compound acid is approximately 5.3 to 5.8 hours. jrheum.org The compound exhibits a long elimination half-life, estimated to be around 50 to 77 hours, which supports once-daily dosing. jrheum.orgbmj.com

This compound's mechanism for lowering uric acid involves the inhibition of specific transporters in the kidneys responsible for urate reabsorption. nih.gov In vitro studies have established that this compound acid is an inhibitor of uric acid transport mediated by URAT1, OAT4, and OAT10. researchgate.netnih.gov By blocking these transporters in the proximal renal tubules, this compound increases the excretion of uric acid. nih.gov The process of a drug's movement through and processing by the body is described by its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining its efficacy and safety. allucent.com

Drug-Drug Interaction Studies

The potential for drug-drug interactions is a critical aspect of drug development. Studies have been conducted to evaluate how this compound interacts with other medications commonly used in the management of gout or other comorbid conditions.

A significant area of research has been the co-administration of this compound with the xanthine (B1682287) oxidase inhibitor, febuxostat (B1672324). An open-label, Phase 2 clinical trial (NCT02252835) was specifically designed to assess the pharmacokinetics, pharmacodynamics, and safety of this combination. clinicaltrials.govnih.govacrabstracts.org

The study found no significant pharmacokinetic interaction between this compound and febuxostat. jrheum.orgnih.gov When this compound 800 mg was given with febuxostat 80 mg, the systemic exposure (AUC) of this compound acid was not significantly altered. acrabstracts.org The ratio of the geometric mean AUC for this compound acid with febuxostat compared to this compound acid alone was 108% (90% CI 89-131%). jrheum.orgacrabstracts.org Similarly, while there was a slight decrease in febuxostat exposure in the presence of this compound, it was not considered clinically relevant. acrabstracts.org The ratio of the geometric mean AUC for febuxostat with this compound compared to febuxostat alone was 87% (90% CI 74-103%). jrheum.orgacrabstracts.org This lack of significant interaction allows for their combined use to achieve greater sUA reduction through complementary mechanisms: uricosuria from this compound and reduced uric acid production from febuxostat. jrheum.orgjrheum.org

Pharmacokinetic Interaction Between this compound and Febuxostat jrheum.orgacrabstracts.org
ParameterThis compound Acid (800 mg)This compound Acid (800 mg) + Febuxostat (80 mg)Febuxostat (80 mg)Febuxostat (80 mg) + this compound (800 mg)
AUC (0-t)2960 ± 730 µg·h/mL3190 ± 871 µg·h/mL11100 ± 2940 ng·h/mL9590 ± 2270 ng·h/mL
Cmax140 ± 33 µg/mL153 ± 34 µg/mL--
Tmax5.8 ± 6.3 h5.3 ± 6.3 h--
AUC Ratio (Combination/Alone)108% (90% CI: 89-131%)87% (90% CI: 74-103%)

Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are responsible for the metabolism of a vast number of therapeutic drugs. nih.govnih.gov Inhibition of CYP3A4 can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov In clinical trials for this compound, patients who required treatment with potent CYP3A4 inhibitors were excluded from participation. clinicaltrials.govclinicaltrials.gov This exclusion criterion suggests a potential for a clinically significant drug-drug interaction. While direct studies on the interaction between this compound and potent CYP3A4 inhibitors like ketoconazole (B1673606) or clarithromycin (B1669154) have not been detailed in the provided results, the precautionary measure in clinical trials indicates that co-administration should be approached with caution pending further investigation.

The potential for interactions with cytotoxic drugs has also been considered. Specifically, febuxostat is contraindicated with cytotoxic agents that are metabolized by xanthine oxidase, such as mercaptopurine and azathioprine (B366305), due to the risk of increased toxicity of these agents. drugs.com In the clinical trial evaluating the combination of this compound and febuxostat, patients requiring treatment with cytotoxic agents, including azathioprine and mercaptopurine, were excluded. clinicaltrials.govclinicaltrials.gov This exclusion is primarily driven by the known interaction with febuxostat, but it effectively makes the combination of this compound and these cytotoxic drugs unstudied and not recommended.

Oral anticoagulants are frequently used in patients who may also have gout. These drugs, including warfarin (B611796) and direct oral anticoagulants (DOACs), are susceptible to drug-drug interactions, often involving CYP enzymes and P-glycoprotein (P-gp) transporters. nih.govnih.govelsevierpure.com The clinical trial protocol for the this compound and febuxostat combination study excluded patients who had a current or expected requirement for anticoagulant therapy, with the exception of low-dose aspirin. clinicaltrials.gov This exclusion suggests a precautionary approach to avoid potential additive bleeding risks or pharmacokinetic interactions that have not been formally studied. Therefore, the safety of co-administering this compound with anticoagulants like warfarin or DOACs has not been established.

Pharmacodynamic Markers

Pharmacodynamic markers are used to measure the physiological effects of a drug. For this compound, key markers have been used to assess its dual mechanisms of action.

The primary pharmacodynamic marker for this compound's uricosuric effect is the fractional excretion of uric acid (FEUA) . jrheum.orgjrheum.org In patients with gout, who often have low baseline FEUA, treatment with this compound has been shown to increase FEUA values towards the normal range. jrheum.orgbmj.com For instance, in one study, baseline FEUA values of approximately 3.5-4.6% were increased to about 4.7-5.8% after 14 days of treatment with 800 mg of this compound. bmj.com This confirms the drug's mechanism of inhibiting renal urate reabsorption.

For its anti-inflammatory activity, the key pharmacodynamic marker is the inhibition of interleukin-1β (IL-1β) . jrheum.orgjrheum.orgnih.gov IL-1β is a critical cytokine that triggers the inflammatory cascade in a gout flare. jrheum.org In preclinical models, this compound was shown to suppress the release of IL-1β stimulated by monosodium urate crystals. jrheum.orgnih.gov This anti-inflammatory property is a distinguishing feature of this compound, positioning it as a potential urate-lowering anti-flare therapy (ULAFT). acrabstracts.org

When this compound is studied in combination with febuxostat, the levels of plasma oxypurines (xanthine and hypoxanthine) serve as a pharmacodynamic marker for the action of febuxostat. jrheum.orgacrabstracts.org Febuxostat inhibits xanthine oxidase, leading to an increase in its substrates, xanthine and hypoxanthine (B114508). jrheum.org Studies have shown that the co-administration of this compound does not affect the increase in oxypurines caused by febuxostat, providing further evidence that the two drugs act via independent and complementary mechanisms. jrheum.orgjrheum.orgacrabstracts.org

Serum Uric Acid Levels

Clinical studies have demonstrated that this compound reduces serum uric acid (sUA) levels. In a phase IIb clinical trial, patients with gout treated with this compound at doses of 600 mg and 800 mg daily experienced mean reductions in sUA of -12.5% and -16.5%, respectively, from baseline to week 12. nih.govnih.govmdedge.com For comparison, patients receiving a placebo saw a -0.9% change. nih.govnih.gov In the same study, treatment with 300 mg of allopurinol (B61711) resulted in a more substantial mean decrease in sUA of -28.8%. nih.govmdedge.com

The urate-lowering effect of this compound appears to be dose-dependent. nih.gov A meta-analysis of four phase II trials indicated a 13–29% reduction in serum urate in a dose-dependent manner. nih.govresearchgate.net Despite these reductions, the proportion of patients achieving a target sUA level of less than 6 mg/dl with this compound monotherapy was modest. In one study, 13.2% of patients on 600 mg and 11.8% on 800 mg of this compound reached this target. nih.govnih.gov

When combined with other urate-lowering therapies, the efficacy of this compound is enhanced. In a phase 2 study involving patients with gout, the combination of 800 mg of this compound with 80 mg of febuxostat resulted in the largest decrease in sUA, a 63% reduction. acrabstracts.org This combination therapy enabled 100% of subjects to achieve an sUA level below 6 mg/dL, 93% to reach a level below 5 mg/dL, and 79% to attain a level below 4 mg/dL. acrabstracts.orgjrheum.org The baseline mean sUA in this study was 9.2 mg/dL. acrabstracts.orgjrheum.orgjrheum.org

Table 1: Effect of this compound on Serum Uric Acid (sUA) Levels

Treatment Group Mean Change in sUA from Baseline Percentage of Patients Achieving sUA < 6 mg/dL
This compound 600 mg -12.5% nih.govnih.gov 13.2% nih.govnih.gov
This compound 800 mg -16.5% nih.govnih.govnih.gov 11.8% nih.govnih.gov
Allopurinol 300 mg -28.8% nih.govmdedge.com 34.0% - 48.1% nih.gov
Placebo -0.9% nih.govnih.gov 0% nih.gov
This compound 800 mg + Febuxostat 80 mg -63% acrabstracts.org 100% acrabstracts.orgjrheum.org

Fractional Excretion of Uric Acid

This compound exerts its urate-lowering effect by increasing the renal excretion of uric acid. This is quantified by the fractional excretion of uric acid (FEUA), which measures the proportion of uric acid filtered by the kidneys that is ultimately excreted in the urine. medcentral.com In patients with gout, who often have low baseline FEUA, this compound treatment has been shown to increase these levels towards the normal range. jrheum.orgjrheum.org

Table 2: Effect of this compound on Fractional Excretion of Uric Acid (FEUA)

Time Period Baseline FEUA FEUA after 14 Days of this compound 800 mg
9 am - 9 pm ~4.6% jrheum.orgbmj.com ~5.8% bmj.com
9 pm - 9 am ~3.5% jrheum.orgbmj.com ~4.7% bmj.com

Oxypurine Levels

The mechanism of action of this compound is distinct from that of xanthine oxidase inhibitors like febuxostat. nih.govresearchgate.netbmj.com Xanthine oxidase is a key enzyme in the metabolic pathway that converts hypoxanthine and xanthine to uric acid. youtube.com Inhibiting this enzyme leads to a decrease in uric acid production and a corresponding increase in the plasma levels of its precursors, the oxypurines (hypoxanthine and xanthine). acrabstracts.org

In a study evaluating the combination of this compound and febuxostat, it was observed that febuxostat alone significantly increased plasma oxypurine levels, as expected from its mechanism of action. acrabstracts.orgjrheum.org When this compound was co-administered with febuxostat, the increased levels of oxypurines were not negatively affected; in fact, they were unchanged or even slightly increased. acrabstracts.orgjrheum.org This finding confirms that this compound does not interfere with the mechanism of xanthine oxidase inhibition and that its uricosuric effect is complementary to the reduction in uric acid production by febuxostat. jrheum.orgjrheum.org this compound itself does not inhibit xanthine oxidase. nih.govresearchgate.netbmj.com

Future Directions and Research Gaps for Arhalofenate

Long-Term Efficacy and Safety in Diverse Patient Populations

Current research on arhalofenate is primarily based on Phase IIb clinical trials with durations of around 12 weeks. nih.gov These studies have provided initial evidence of efficacy and safety. For instance, in a 12-week study, no serious adverse events were attributed to this compound, and no significant changes in serum creatinine (B1669602) were observed in the this compound-treated groups. nih.gov

However, a significant research gap exists regarding its long-term performance and safety profile over extended periods. Gout is a chronic condition requiring lifelong management, making long-term data essential. Future research must focus on multi-year extension studies to monitor sustained efficacy in sUA lowering and flare reduction.

Furthermore, the initial studies have been conducted in specific patient populations. There is a need to clarify the efficacy and safety of this compound in a broader range of patients, particularly those with comorbidities commonly associated with gout. nih.gov This includes dedicated studies in populations with:

Varying degrees of chronic kidney disease (CKD), as renal function can impact the efficacy and safety of uricosuric agents. nih.gov

Different ethnic backgrounds.

A wider range of age groups, including the elderly.

Co-existing metabolic conditions.

Role in Preventing Complications of Hyperuricemia

This compound's dual action—lowering sUA by inhibiting renal transporters like URAT1, OAT4, and OAT10, and suppressing inflammation by inhibiting IL-1β release—positions it as a potential agent for preventing the long-term complications of hyperuricemia. wikipedia.orgacrabstracts.org Chronic hyperuricemia can lead to the formation of tophi (urate crystal deposits in tissues) and the development of gouty arthritis. youtube.com

Phase IIb studies demonstrated that this compound significantly reduces the incidence of gout flares compared to allopurinol (B61711) monotherapy. nih.govnih.gov In one trial, 65% of patients in the 800 mg this compound group experienced no flares during the 12-week treatment period, compared to 39% in the allopurinol group. nih.gov This anti-flare capability is a key advantage, as initiating traditional urate-lowering therapy often paradoxically increases the risk of flares. nih.gov

The primary research gap is the lack of long-term data confirming that this compound can prevent or resolve the structural damage associated with chronic gout. Future studies should include endpoints such as:

Reduction in the size and number of tophi.

Prevention of radiographic joint damage.

Incidence of urate-related kidney stones. One study noted a case of urinary calculus in a patient receiving allopurinol, while none were reported in the this compound groups, an observation that warrants further investigation. nih.govacrabstracts.org

Table 1: Gout Flare Incidence in a 12-Week Phase IIb Study

Treatment Group (Once Daily) Flare Incidence (Flares per Patient-Year) Reduction vs. Allopurinol 300 mg Statistical Significance (p-value) vs. Allopurinol
This compound 800 mg 0.66 46% 0.0056
This compound 600 mg 1.04 16% 0.37
Allopurinol 300 mg 1.24 N/A N/A
Allopurinol 300 mg + Colchicine (B1669291) 0.6 mg 0.40 68% <0.0001
Placebo 1.13 N/A N/A

Data sourced from a 12-week, randomized, double-blind, controlled phase IIb study. nih.govnih.gov

Comparative Studies with Novel Uricosuric Agents

This compound has been compared against placebo and the xanthine (B1682287) oxidase inhibitor allopurinol. nih.gov However, the landscape of uricosuric agents is evolving, with several novel drugs in development or recently approved in some countries. These include selective urate reabsorption inhibitors (SURIs) like lesinurad (B601850) and dotinurad. nih.govnih.govmedpagetoday.com

A significant research gap is the absence of direct head-to-head comparative trials between this compound and these other novel uricosurics. Such studies are crucial for clinicians to understand the relative efficacy, and distinct advantages of each agent. Future research should focus on randomized controlled trials comparing this compound with agents such as dotinurad, which has shown non-inferiority to febuxostat (B1672324) in lowering sUA levels. researchgate.net Network meta-analyses could also help to indirectly compare these agents, though direct comparisons remain the gold standard. nih.gov

Table 2: Comparison of Selected Uricosuric Agents

Compound Primary Mechanism Additional Known Effects Status/Note
This compound Inhibits URAT1, OAT4, OAT10. wikipedia.org Anti-inflammatory (inhibits IL-1β release, activates PPARγ). wikipedia.orgnih.gov Investigational.
Probenecid (B1678239) Inhibits urate reabsorption in the proximal tubule. youtube.com Competes with urate for transporters. youtube.com Established uricosuric agent.
Lesinurad Selective Urate Reabsorption Inhibitor (SURI). nih.gov Indicated for use in combination with a xanthine oxidase inhibitor. nih.gov Was marketed in the U.S. but discontinued (B1498344) due to commercial reasons. medpagetoday.com
Dotinurad Selective Urate Reabsorption Inhibitor (SURI). nih.gov Shown to be effective in patients with mild to moderate renal dysfunction. nih.gov Approved in Japan. medpagetoday.com

Elucidation of Anti-inflammatory Mechanisms in Broader Contexts

A distinguishing feature of this compound is its intrinsic anti-inflammatory activity, which is separate from its urate-lowering effect. acrabstracts.org Studies have shown it suppresses the release of interleukin-1β (IL-1β), a key cytokine that triggers the intense inflammation of a gout flare. nih.govnih.gov Further research has indicated that this compound may exert this effect by activating PPARγ (peroxisome proliferator-activated receptor gamma), which in turn reduces the activity of caspase-1, a critical enzyme in the inflammatory pathway that leads to IL-1β production and pyroptosis (a form of inflammatory cell death). nih.gov

The current understanding of this mechanism is largely confined to the context of urate crystal-induced inflammation. A major research gap is the elucidation of this anti-inflammatory mechanism in broader contexts. Future investigations should explore:

Whether the activation of PPARγ by this compound has other beneficial metabolic effects, such as improving insulin (B600854) sensitivity or lipid profiles, as has been seen with other PPARγ agonists. nih.govresearchgate.net

The potential therapeutic application of this compound's anti-inflammatory properties in other crystalline or inflammatory arthropathies.

The full spectrum of its effects on immune cells beyond inhibiting neutrophil influx and macrophage activation. nih.govnih.gov

Potential for Fixed-Dose Combination Formulations

Fixed-dose combination (FDC) therapy, which combines two or more active ingredients in a single dosage form, offers several advantages, including improved patient adherence, reduced pill burden, and potentially synergistic therapeutic effects. nih.govmdpi.com

For this compound, the rationale for an FDC is strong. While it has a notable anti-flare effect, its sUA-lowering capacity as a monotherapy was found to be more modest than that of allopurinol in a Phase IIb trial. acrabstracts.org Therefore, combining this compound with a xanthine oxidase inhibitor (XOI) like allopurinol or febuxostat could provide a comprehensive treatment for gout. Such a combination would simultaneously address uric acid overproduction (via the XOI) and underexcretion (via this compound), while this compound's anti-inflammatory properties could mitigate the risk of treatment-initiation flares. nih.gov this compound is currently being considered for development as a combination therapy. acrabstracts.org

The research gap in this area is substantial. There is a need for pharmaceutical development and clinical trials on specific FDC formulations. Research should focus on:

Formulation studies to ensure the bioavailability and stability of both components in a single tablet. researchgate.net

Pharmacokinetic and pharmacodynamic studies to rule out negative drug-drug interactions.

Phase III clinical trials to establish the efficacy and safety of an this compound-XOI FDC compared to monotherapy with either agent.

Research into Optimal Dosing Strategies and Treatment Durations

Initial Phase IIb trials have explored doses of 600 mg and 800 mg of this compound, with the 800 mg dose showing significantly better anti-flare efficacy. nih.govnih.gov However, these studies were limited to a 12-week duration. nih.gov

Significant research is still required to define the optimal dosing strategies and treatment durations for various clinical scenarios. Future studies need to address:

Optimal Long-Term Dose: Determining the lowest effective dose for maintaining target sUA levels (<6 mg/dL) and preventing flares over the long term.

Dosing in Combination Therapy: Establishing the optimal dose of this compound when used in an FDC with an XOI. It is possible that a different dose may be required in combination than when used as monotherapy.

Treatment Duration for Prophylaxis: Gout guidelines recommend anti-inflammatory prophylaxis for 3–6 months when initiating urate-lowering therapy. nih.gov Given this compound's intrinsic anti-inflammatory effect, research is needed to determine if this standard duration applies or if a different strategy is more appropriate when using this compound, either alone or in combination.

Dose Adjustments: Investigating the need for dose adjustments in specific populations, such as those with renal impairment or the elderly. nih.gov

Q & A

Q. How can researchers design ethical trials for this compound in vulnerable populations (e.g., CKD patients)?

  • Methodological Answer : Implement adaptive trial designs with pre-specified stopping rules for renal toxicity. Partner with independent data safety monitoring boards (DSMBs) and adhere to FDA/EMA guidelines for CKD drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arhalofenate
Reactant of Route 2
Reactant of Route 2
Arhalofenate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.